

Bobcat339: A Small-Molecule Degradator of the Epigenetic Modifier TET3

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Compound of Interest

Compound Name: Bobcat339

Cat. No.: B606307

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ten-eleven translocation (TET) family of enzymes, particularly TET3, are critical regulators of DNA methylation and have emerged as significant players in a variety of physiological and pathological processes, including neuronal function and inflammatory responses. **Bobcat339**, a synthetic cytosine derivative, has been identified as a potent and specific small-molecule degrader of TET3. Initially characterized as an inhibitor of TET1 and TET2, subsequent research has revealed its primary mechanism of action to be the induction of TET3 protein degradation through the ubiquitin-proteasome pathway. This technical guide provides a comprehensive overview of **Bobcat339** as a TET3 degrader, consolidating available quantitative data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of targeted protein degradation in fields such as neuroscience and immunology.

Introduction: TET3 and the Advent of Bobcat339

TET3 is a dioxygenase that catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.^[1] This epigenetic modification plays a crucial role in regulating gene expression. TET3 is involved in various biological processes, including neuronal development, synaptic plasticity, and the

modulation of immune cell function.[2][3] Dysregulation of TET3 has been implicated in several diseases, making it an attractive target for therapeutic intervention.

Bobcat339 was first described as a cytosine-based inhibitor of TET1 and TET2.[4] However, it was later discovered that its inhibitory activity was largely dependent on the presence of contaminating copper(II) ions.[5] More recent and compelling evidence has redefined **Bobcat339** as a specific degrader of the TET3 protein.[6][7] This activity is achieved by coopting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, marking TET3 for proteasomal degradation.[8] This targeted degradation of TET3 has shown promise in preclinical models of anorexia nervosa and endometriosis, highlighting its potential as a novel therapeutic agent.[6][7]

Quantitative Data

The following tables summarize the key quantitative data reported for **Bobcat339**. It is important to note the distinction between its initial characterization as an inhibitor and its more recently understood role as a degrader.

Table 1: **Bobcat339** as a TET Enzyme Inhibitor (Copper-Dependent)

Target	IC50 (μM)	Assay Conditions	Reference
TET1	33	Recombinant human TET1, chemiluminescence assay	[4][9]
TET2	73	Recombinant human TET2, chemiluminescence assay	[4][9]

Note: The inhibitory activities listed above are now understood to be mediated by contaminating Copper(II) and are not intrinsic to **Bobcat339** alone.[5]

Table 2: **Bobcat339** as a TET3 Degradar

Parameter	Value (µM)	Target Interaction	Assay	Reference
EC50	0.05	TET3-VHL Interaction	AlphaScreen	[3]
EC50	3.96	TET2-VHL Interaction	AlphaScreen	[3]
EC50	8.51	TET1-VHL Interaction	AlphaScreen	[3]

EC50 (Half-maximal effective concentration) in this context refers to the concentration of **Bobcat339** required to induce 50% of the maximal interaction between the TET protein and the VHL E3 ligase. Note the significantly higher potency for inducing the TET3-VHL interaction compared to TET1 and TET2.

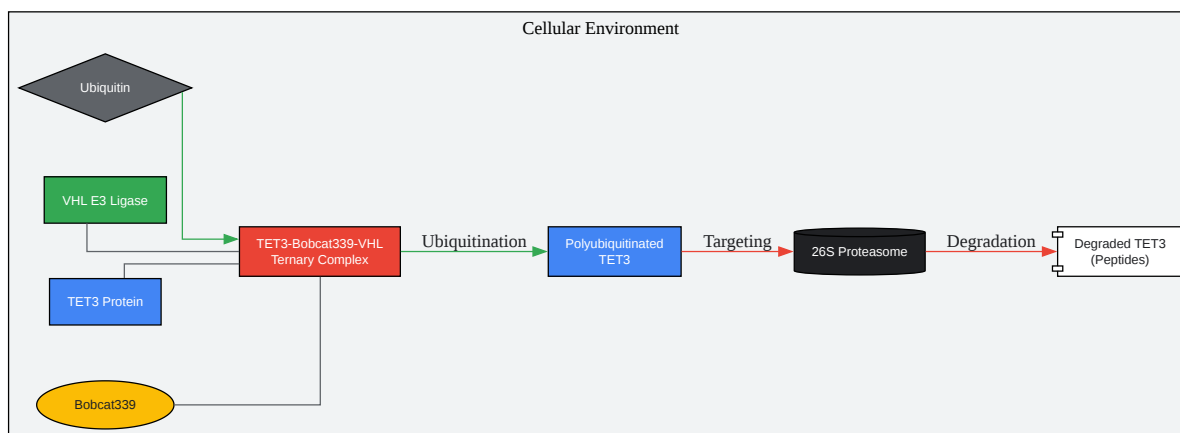
Table 3: Cellular and In Vivo Concentrations of **Bobcat339**

Application	Concentration/ Dose	Model System	Observed Effect	Reference
In Vitro Degradation	10 µM	Mouse GT1-7 neuronal cells	Decreased TET3 protein levels	[4]
In Vivo Treatment	1 mg/kg and 4 mg/kg (i.p.)	Mice	Dose-dependent reduction of TET3 in the arcuate nucleus	[10]

Signaling Pathways and Mechanisms of Action

VHL-Mediated Degradation of TET3

Bobcat339 functions as a "molecular glue," inducing proximity between TET3 and the VHL E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of TET3, targeting it for degradation by the 26S proteasome. This mechanism is highly specific for TET3, with significantly weaker induction of TET1/2-VHL interaction.

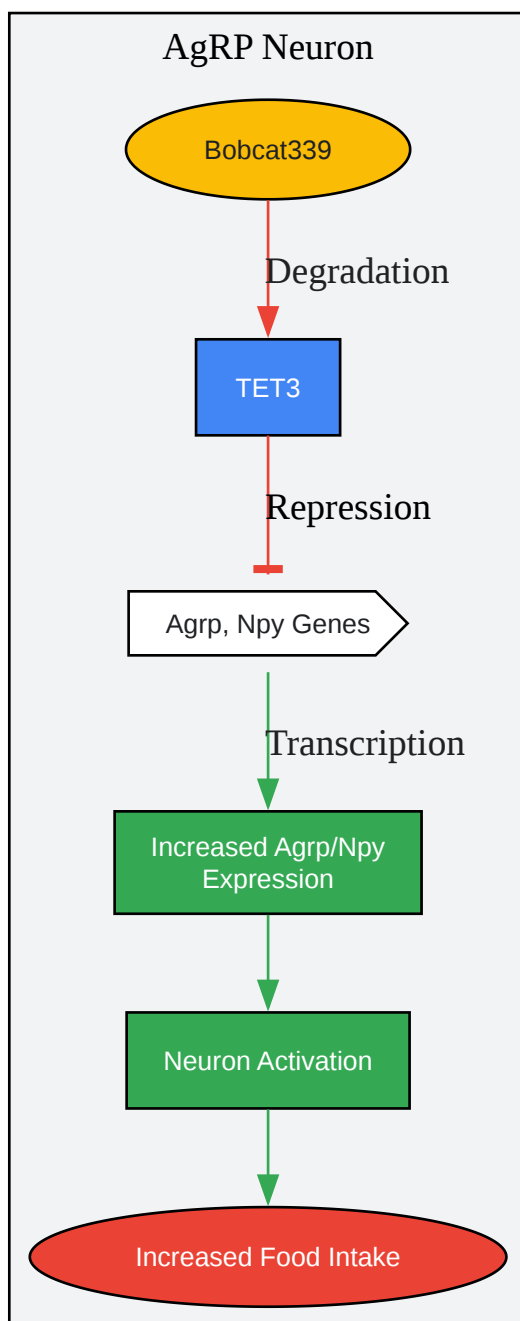


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Caption: **Bobcat339**-induced VHL-mediated degradation of TET3 protein.

Impact on AgRP Neurons and Feeding Behavior

In hypothalamic AgRP neurons, TET3 acts as a negative regulator of genes that promote feeding, such as *Agrp* and *Npy*. By degrading TET3, **Bobcat339** relieves this repression, leading to increased expression of these neuropeptides, activation of AgRP neurons, and consequently, an increase in food intake. This provides a potential therapeutic strategy for conditions like anorexia nervosa.^[7]



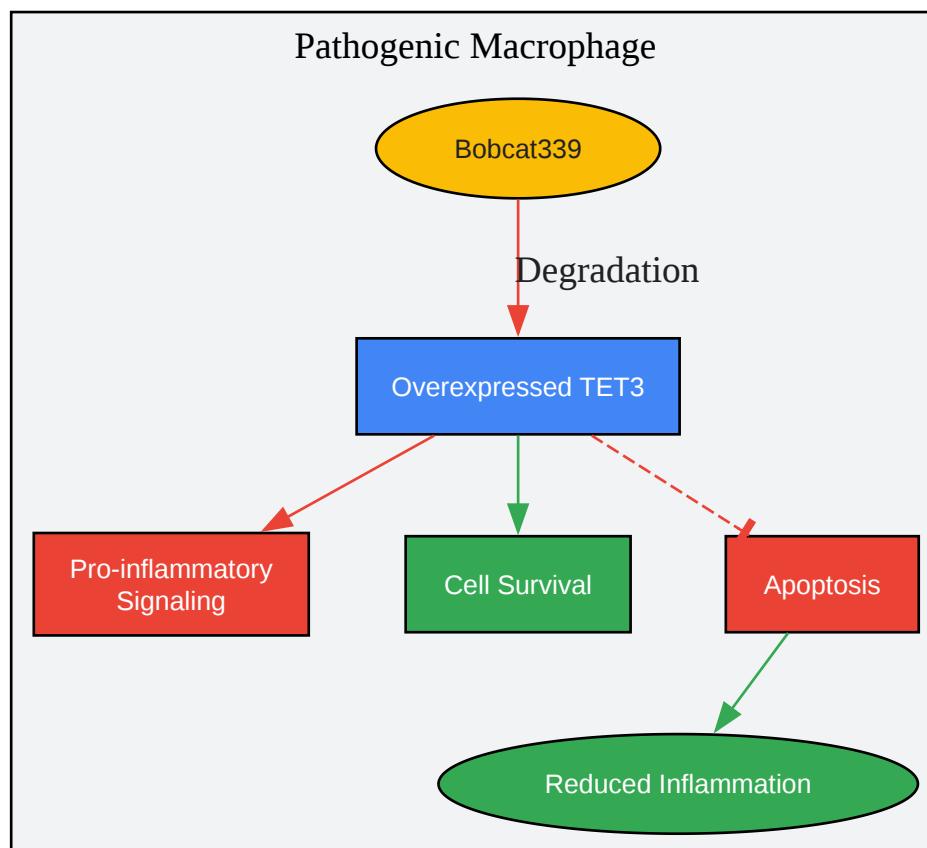
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Caption: Effect of **Bobcat339** on AgRP neuron signaling and feeding behavior.

Modulation of Macrophage Function in Endometriosis

In the context of endometriosis, TET3 is overexpressed in pathogenic macrophages, contributing to a pro-inflammatory environment. **Bobcat339**-mediated degradation of TET3 in

these macrophages induces apoptosis, thereby reducing inflammation and mitigating disease progression in animal models.[6]



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Caption: **Bobcat339** induces apoptosis in TET3-overexpressing macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **Bobcat339** as a TET3 degrader.

Western Blotting for TET3 Degradation

This protocol is for assessing the reduction in TET3 protein levels following treatment with **Bobcat339**.

Experimental Workflow:



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Caption: Workflow for Western blot analysis of TET3 degradation.

Methodology:

- **Cell Culture and Treatment:** Plate cells (e.g., GT1-7 neuronal cells or macrophages) and allow them to adhere. Treat cells with the desired concentration of **Bobcat339** (e.g., 10 μ M) or vehicle control (DMSO) for the specified duration (e.g., 6-24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific for TET3 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β -actin).
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

- **Data Analysis:** Quantify the band intensities and normalize the TET3 signal to the loading control to determine the extent of degradation.

Co-Immunoprecipitation (Co-IP) for TET3-VHL Interaction

This protocol is designed to confirm the **Bobcat339**-induced interaction between TET3 and VHL.

Methodology:

- **Cell Transfection and Treatment:** Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of TET3 (e.g., FLAG-TET3) and VHL (e.g., Myc-VHL). Treat the cells with **Bobcat339** or vehicle control.
- **Cell Lysis:** Lyse the cells in a non-denaturing lysis buffer (e.g., Tris-HCl buffer with 150 mM NaCl, 1% NP-40, and protease inhibitors).
- **Immunoprecipitation:** Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) pre-coupled to protein A/G magnetic beads. This will pull down the tagged protein and any interacting partners.
- **Washing:** Wash the beads several times with lysis buffer to remove non-specific binding proteins.
- **Elution and Western Blotting:** Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-Myc) to detect the presence of both proteins in the complex. An increased signal for the co-immunoprecipitated protein in the **Bobcat339**-treated sample indicates an induced interaction.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TET3 Target Genes

This protocol allows for the genome-wide identification of TET3 binding sites and how they are affected by **Bobcat339**-induced degradation.

Methodology:

- **Cross-linking:** Treat cells with formaldehyde (and potentially a co-cross-linker like DSG) to cross-link proteins to DNA.
- **Chromatin Shearing:** Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
- **Immunoprecipitation:** Incubate the sheared chromatin with an antibody specific for TET3 overnight. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
- **Washing and Elution:** Perform stringent washes to remove non-specifically bound chromatin. Elute the chromatin from the beads.
- **Reverse Cross-linking and DNA Purification:** Reverse the cross-links by heating and purify the immunoprecipitated DNA.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of TET3 enrichment. Comparing ChIP-seq data from **Bobcat339**-treated and control cells will reveal changes in TET3 occupancy at its target gene loci.

Conclusion and Future Directions

Bobcat339 has been established as a valuable chemical tool for studying the biological functions of TET3 and as a promising lead compound for the development of novel therapeutics. Its ability to specifically induce the degradation of TET3 offers a powerful approach to modulate epigenetic states in a targeted manner. The therapeutic potential demonstrated in preclinical models of anorexia nervosa and endometriosis underscores the importance of the TET3 pathway in these diseases.

Future research should focus on a more detailed characterization of the pharmacokinetics and pharmacodynamics of **Bobcat339**, including the determination of precise DC50 and Dmax values for TET3 degradation in various cell types. Further optimization of the molecule to

enhance its potency, selectivity, and drug-like properties will be crucial for its clinical translation. Additionally, exploring the efficacy of **Bobcat339** in other disease models where TET3 is implicated, such as certain cancers, could open up new therapeutic avenues. The continued investigation of this potent TET3 degrader holds significant promise for advancing our understanding of epigenetic regulation and for the development of innovative medicines.

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